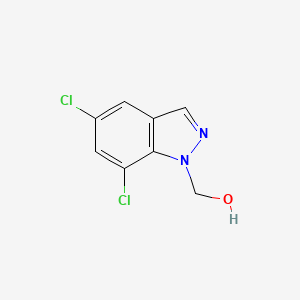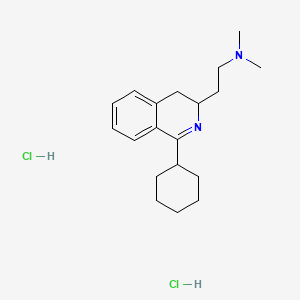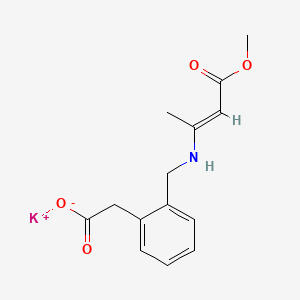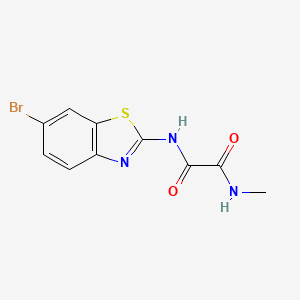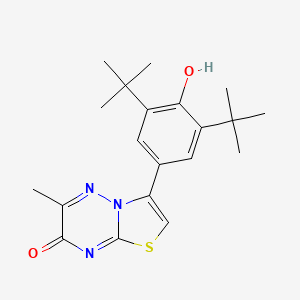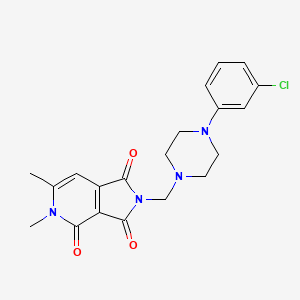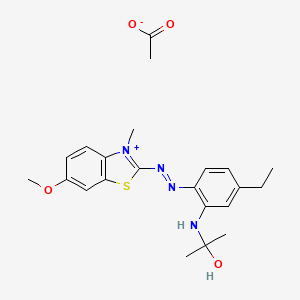
2-((4-(Ethyl(2-hydroxyisopropyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-(Ethyl(2-hydroxyisopropyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium acetate is a complex organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Ethyl(2-hydroxyisopropyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium acetate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-(Ethyl(2-hydroxyisopropyl)amino)aniline. This involves treating the aniline derivative with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 6-methoxy-3-methylbenzothiazole in an alkaline medium to form the azo compound.
Quaternization: The resulting azo compound undergoes quaternization with acetic acid to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow systems.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the azo group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite or zinc in acidic conditions, leading to the formation of corresponding amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium dithionite, zinc, acidic conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
Oxidation: Formation of nitro derivatives or cleavage of the azo bond.
Reduction: Formation of corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-((4-(Ethyl(2-hydroxyisopropyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium acetate has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various analytes.
Biology: Employed in biological staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light irradiation.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mécanisme D'action
The mechanism of action of 2-((4-(Ethyl(2-hydroxyisopropyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium acetate involves:
Photodynamic Activity: Upon exposure to light, the compound can generate reactive oxygen species, leading to oxidative damage in target cells.
Molecular Targets: The compound can interact with cellular components such as DNA, proteins, and lipids, leading to various biological effects.
Pathways Involved: The generation of reactive oxygen species can trigger apoptotic pathways, leading to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl Orange: Another azo dye used as a pH indicator.
Congo Red: An azo dye used in histology for staining amyloid deposits.
Sudan III: A lipid-soluble azo dye used for staining triglycerides in tissues.
Uniqueness
2-((4-(Ethyl(2-hydroxyisopropyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium acetate is unique due to its specific chemical structure, which imparts distinct photodynamic properties and potential applications in cancer therapy. Its ability to generate reactive oxygen species upon light exposure sets it apart from other similar azo dyes.
Propriétés
Numéro CAS |
82281-90-1 |
|---|---|
Formule moléculaire |
C22H28N4O4S |
Poids moléculaire |
444.5 g/mol |
Nom IUPAC |
2-[5-ethyl-2-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]propan-2-ol;acetate |
InChI |
InChI=1S/C20H24N4O2S.C2H4O2/c1-6-13-7-9-15(16(11-13)21-20(2,3)25)22-23-19-24(4)17-10-8-14(26-5)12-18(17)27-19;1-2(3)4/h7-12,25H,6H2,1-5H3;1H3,(H,3,4) |
Clé InChI |
LLFSOZDIZCSKAZ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1)N=NC2=[N+](C3=C(S2)C=C(C=C3)OC)C)NC(C)(C)O.CC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



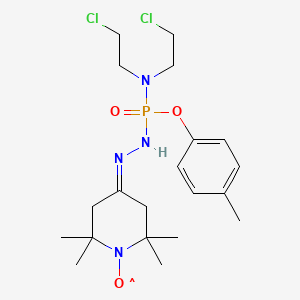
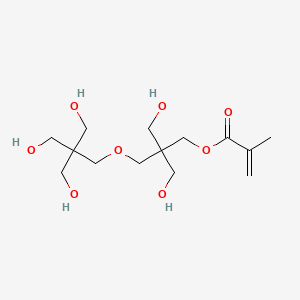
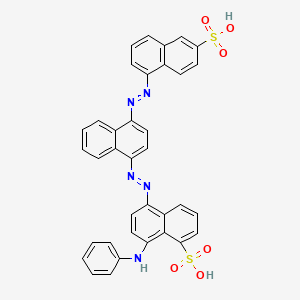
![9,9-Bis[2-(2-methoxyethoxy)ethoxy]-N-methyl-2,5,8-trioxa-9-siladodecan-12-amine](/img/structure/B12702795.png)

